

Rocbrutinib genome-wide CRISPR Cas9 knockout screen

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rocbrutinib

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Rocbrutinib & CRISPR Screening Rationale

Rocbrutinib is a novel, fourth-generation covalent and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor characterized by high selectivity [1]. The field of chronic lymphocytic leukemia (CLL) is increasingly moving towards **fixed-duration** or **MRD-guided treatments**, which are often intermittent rather than continuous [1]. This shift creates a need to identify effective combination partners that can enhance the efficacy of time-limited therapies.

Genome-wide CRISPR-Cas9 knockout (CRISPRko) screening is a powerful functional genomics approach to systematically identify genes whose loss influences cancer cell sensitivity to a drug. In the context of **Rocbrutinib**, this screen was designed to discover **synthetic lethal** interactions—genes whose knockout is specifically lethal to cells only in the presence of the drug [1]. This provides a direct pathway to identifying rational combination therapies.

Experimental Workflow

The following diagram outlines the complete workflow for a pooled genome-wide CRISPR-Cas9 knockout screen to identify **Rocbrutinib** combination targets:

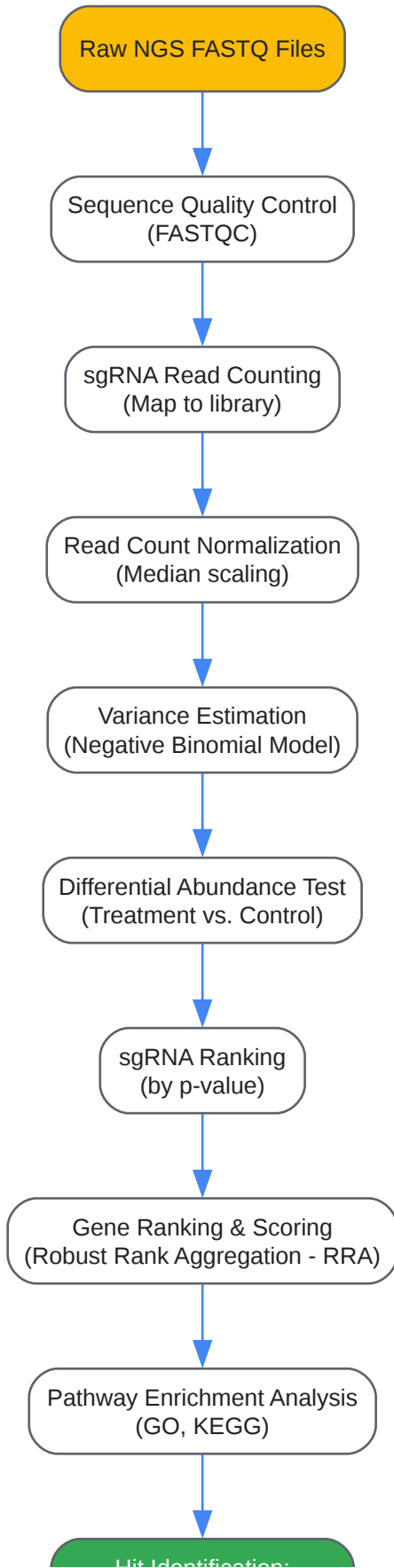
Data Analysis & Bioinformatics

The analysis of NGS data from CRISPR screens involves quantifying sgRNA abundance and statistically identifying significantly enriched or depleted genes. The **MAGeCK** (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) tool suite is specifically designed for this purpose [2] [3].

MAGeCK-RRA employs a **negative binomial model** to account for over-dispersed sgRNA read counts and uses a **robust rank aggregation (RRA)** algorithm to identify genes whose targeting sgRNAs show a non-random distribution (enrichment or depletion) in the ranked list [3]. **MAGeCK-MLE** extends this capability through **maximum likelihood estimation**, allowing for the analysis of complex experimental designs with multiple conditions or time points [2].

The following diagram illustrates the key steps and algorithms in the MAGeCK analysis workflow:

MAGeCK Data Analysis Workflow



File Identification:
Enriched/Depleted Genes

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Quality Control (QC) Metrics

A thorough QC is critical for reliable results. MAGeCK-VISPR defines a comprehensive set of QC measurements at multiple levels [2]:

QC Level	Metrics	Interpretation
Sequence	GC content distribution, Base quality scores	Samples should have similar GC profiles; median base quality >25 [2].
Read Count	Mapped read percentage, Gini index, Zero-count sgRNAs	High mappability is good; high Gini index expected in positive selection [2].
Sample	Read count distribution, Pearson correlation, PCA	Replicates should cluster together; identifies batch effects [2].
Gene	Essential gene depletion (e.g., ribosomal genes)	Significant depletion of core essential genes validates screen performance [2].

Detailed Wet-Lab Protocol

This protocol adapts established methods for generating CRISPR-edited cells for a large-scale knockout screen [4] [5].

Part 1: sgRNA Library and Lentiviral Production

- **Library Selection:** Use a validated, genome-wide human CRISPRko library (e.g., Brunello library with ~4 sgRNAs/gene and 1000 non-targeting controls) [5].
- **Lentiviral Production:**
 - Culture **HEK-293T** cells in high-quality DMEM with 10% FBS to 70-80% confluency.
 - Co-transfect using a standard calcium phosphate or PEI protocol with three plasmids:

- **Transfer Plasmid:** sgRNA library pool.
- **Packaging Plasmid:** psPAX2 (gag/pol/rev).
- **Envelope Plasmid:** pMD2.G (VSV-G).
- Replace media 6-8 hours post-transfection.
- **Harvest viral supernatant** at 48 and 72 hours, concentrate by ultracentrifugation, and aliquot for storage at -80°C.
- **Titer the virus** on your target CLL cell line to determine transduction efficiency.

Part 2: Cell Transduction and Screening

- **Cell Preparation:** Maintain target CLL cells in their optimal growth medium. On the day of transduction, harvest and count the cells.
- **Transduction:**
 - Seed a minimum of (2×10^8) cells to ensure ~500x coverage of the sgRNA library.
 - Infect cells with the lentiviral library at a **low MOI (0.3-0.4)** in the presence of polybrene (8 µg/mL) to ensure most cells receive only one sgRNA.
 - Spinoculate by centrifugation at 800-1000 x g for 30-60 minutes at 32°C to enhance infection efficiency.
- **Selection and Treatment:**
 - 48 hours post-transduction, add the appropriate selective antibiotic (e.g., Puromycin) for 5-7 days to eliminate non-transduced cells.
 - After selection, split the population into two arms:
 - **Control Arm:** Treated with vehicle (e.g., DMSO).
 - **Treatment Arm:** Treated with **Rocbrutinib** at a predetermined IC20 concentration.
 - Culture cells for **14-21 days**, maintaining library representation and replenishing drugs/media every 3-4 days.
- **Harvesting:**
 - Pellet a minimum of (1×10^8) cells from each arm at the endpoint for genomic DNA extraction. Also, harvest a reference sample ("Day 0") immediately after selection.

Part 3: Next-Generation Sequencing (NGS) Library Prep

- **gDNA Extraction:** Use a large-scale gDNA extraction kit to obtain high-quality, high-molecular-weight DNA. Quantify DNA accurately.
- **Two-Step PCR Amplification:**
 - **Step 1 (sgRNA Amplification):** Perform multiple parallel PCRs (e.g., 100 µL reactions) using ~100 µg of total gDNA to amplify the integrated sgRNA cassette. Use primers specific to the lentiviral backbone.

- **Step 2 (Indexing):** Use a limited cycle PCR to add Illumina P5/P7 flowcell adapters and i5/i7 dual indexing barcodes to the products from Step 1.
- **Sequencing:** Pool the indexed libraries, quantify, and sequence on an Illumina platform (e.g., NovaSeq) to a depth of >100 reads per sgRNA.

Results Interpretation & Hit Validation

The primary goal is to identify genes whose sgRNAs are significantly **depleted** in the **Rocbrutinib**-treated arm compared to the control, indicating that their loss sensitizes cells to the drug (synthetic lethality).

- **Primary Validation:** For top hits (like BCL2), perform **competitive growth assays**. Create monoclonal or polyclonal cell lines with knockout of the hit gene and compare their sensitivity to **Rocbrutinib** against control cells using cell viability assays (e.g., CellTiter-Glo) [1] [6].
- **Pharmacological Validation:** The most translatable validation is to test the combination of **Rocbrutinib** with a clinical-grade inhibitor of the hit target (e.g., a BCL2 inhibitor like venetoclax). Demonstrate **synergistic killing** using combination index (CI) calculations across multiple dose responses [1] [6].

Conclusion

This application note outlines a robust framework for employing genome-wide CRISPR-Cas9 knockout screens to discover novel combination therapies for **Rocbrutinib**. The integration of a stringent wet-lab protocol, a comprehensive bioinformatic pipeline with MAGeCK, and a multi-tiered validation strategy provides a powerful path for translating genetic findings into rational drug combinations, ultimately supporting the development of more effective, fixed-duration treatments for CLL and other B-cell malignancies.

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